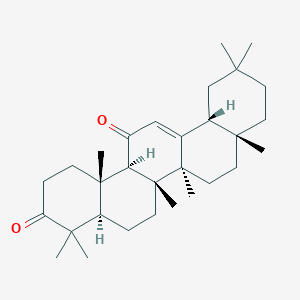

Olean-12-en-3,11-dion

Übersicht

Beschreibung

Olean-12-ene-3,11-dione, also known as oleanolic acid, is a triterpenoid compound which is found in a variety of plants, including olive and other Olea species, and is also found in some mushrooms. Oleanolic acid has been studied extensively for its biological effects, such as anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities. Oleanolic acid has also been found to have antioxidant and hepatoprotective properties.

Wissenschaftliche Forschungsanwendungen

1. Hemmende Wirkungen auf Blutalkohol- und Glukosespiegel Olean-12-en-3,11-dion wurde in Studien an Ratten mit erhöhten Blutalkohol- und Glukosespiegeln als Hemmstoff dieser erhöhten Werte festgestellt {svg_1} {svg_2}.

Hemmende Wirkungen auf die Magenentleerung

Diese Verbindung hat bei Ratten und Mäusen hemmende Wirkungen auf die Magenentleerung gezeigt {svg_3} {svg_4}. Dies könnte möglicherweise bei der Behandlung bestimmter gastrointestinaler Erkrankungen nützlich sein.

Beschleunigende Wirkungen auf den Gastrointestinaltrakt

Untersuchungen haben gezeigt, dass this compound den Gastrointestinaltransit bei Mäusen beschleunigen kann {svg_5} {svg_6}. Dies könnte möglicherweise bei der Behandlung von Erkrankungen wie Verstopfung hilfreich sein.

4. Schutzwirkung gegen Magenschleimhautläsionen this compound hat bei Ratten eine schützende Wirkung gegen Magenschleimhautläsionen gezeigt {svg_7} {svg_8}. Dies deutet auf potenzielle Anwendungen bei der Behandlung von Magengeschwüren oder anderen verwandten Erkrankungen hin.

Unterdrückende Wirkung auf Fettleibigkeit

Der Extrakt und die Chakasaponine aus Camellia sinensis (Blütenknospen), die this compound enthalten, haben bei Mäusen eine unterdrückende Wirkung auf Fettleibigkeit gezeigt, die auf einer Hemmung der Nahrungsaufnahme beruht {svg_9} {svg_10}. Dies deutet auf potenzielle Anwendungen in der Gewichtskontrolle und Behandlung von Fettleibigkeit hin.

Anti-inflammatorische Aktivität

this compound wurde als ein Naturstoff mit entzündungshemmender Aktivität identifiziert {svg_11}. Dies deutet auf potenzielle Anwendungen bei der Behandlung verschiedener entzündlicher Erkrankungen hin.

Wirkmechanismus

Target of Action

Olean-12-ene-3,11-dione is a natural product that can be isolated from Euonymus laxiflorus and Canarium zeylanicum It is known to exhibit anti-inflammatory activity , suggesting that it may target proteins or pathways involved in the inflammatory response.

Mode of Action

Given its anti-inflammatory activity , it is plausible that it interacts with targets that modulate the inflammatory response, leading to a reduction in inflammation

Biochemical Pathways

Considering its anti-inflammatory activity , it may influence pathways related to inflammation These could include the NF-κB pathway, cytokine production, or other immune response pathways

Result of Action

Olean-12-ene-3,11-dione has been reported to exhibit anti-inflammatory activity . This suggests that the molecular and cellular effects of its action could involve a reduction in the production or activity of pro-inflammatory molecules, leading to a decrease in inflammation.

Biochemische Analyse

Biochemical Properties

Olean-12-ene-3,11-dione plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in inflammatory pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response . Additionally, Olean-12-ene-3,11-dione interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA and plays a pivotal role in regulating the immune response to infection .

Cellular Effects

Olean-12-ene-3,11-dione exerts various effects on different cell types and cellular processes. It has been observed to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . Furthermore, Olean-12-ene-3,11-dione influences gene expression by regulating the activity of transcription factors such as NF-κB and activator protein 1 (AP-1) . This compound also affects cellular metabolism by altering the production of reactive oxygen species (ROS) and modulating the activity of antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of action of Olean-12-ene-3,11-dione involves its binding interactions with various biomolecules. It binds to the active sites of COX and LOX enzymes, thereby inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, Olean-12-ene-3,11-dione modulates the activity of transcription factors such as NF-κB and AP-1 by inhibiting their translocation to the nucleus and subsequent binding to DNA . This results in the downregulation of pro-inflammatory genes and the suppression of the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Olean-12-ene-3,11-dione have been shown to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have demonstrated that Olean-12-ene-3,11-dione can exert sustained anti-inflammatory effects in vitro and in vivo, although its efficacy may diminish with prolonged exposure . Additionally, the compound’s impact on cellular function, such as ROS production and antioxidant enzyme activity, may vary over time .

Dosage Effects in Animal Models

The effects of Olean-12-ene-3,11-dione in animal models vary with different dosages. At lower doses, the compound exhibits significant anti-inflammatory and antioxidant effects without notable toxicity . At higher doses, Olean-12-ene-3,11-dione may induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage do not enhance its efficacy .

Metabolic Pathways

Olean-12-ene-3,11-dione is involved in various metabolic pathways, including those related to inflammation and oxidative stress. It interacts with enzymes such as COX and LOX, which are involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators . Additionally, Olean-12-ene-3,11-dione modulates the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which play a role in mitigating oxidative stress . The compound’s effects on metabolic flux and metabolite levels are also significant, as it can alter the balance between pro- and anti-inflammatory mediators .

Transport and Distribution

Within cells and tissues, Olean-12-ene-3,11-dione is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its affinity for lipid membranes and its ability to bind to intracellular proteins . This affects its bioavailability and efficacy, as well as its potential to reach target sites within the body .

Subcellular Localization

Olean-12-ene-3,11-dione exhibits specific subcellular localization, which influences its activity and function. The compound is often found in the cytoplasm and can accumulate in lipid-rich organelles such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct Olean-12-ene-3,11-dione to specific cellular compartments . The compound’s presence in these organelles allows it to interact with key enzymes and proteins involved in inflammatory and oxidative stress pathways .

Eigenschaften

IUPAC Name |

(4aR,6aR,6bS,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22,24H,9-16,18H2,1-8H3/t20-,22-,24+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIVDOSRZQSWFL-QKMNFNRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313743 | |

| Record name | Olean-12-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2935-32-2 | |

| Record name | Olean-12-ene-3,11-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2935-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olean-12-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known natural sources of Olean-12-ene-3,11-dione?

A1: Olean-12-ene-3,11-dione has been isolated from several plant species. The provided research highlights its presence in Euonymus hederaceus [] and Dalbergia boehmii []. This compound likely exists in other yet to be studied plant species as well.

Q2: What spectroscopic techniques are typically employed for the structural characterization of Olean-12-ene-3,11-dione?

A3: The structural elucidation of Olean-12-ene-3,11-dione heavily relies on spectroscopic methods. Researchers utilize a combination of 1H-NMR, 13C-NMR, DEPT, HMQC, and HMBC techniques to confirm the compound's identity []. These techniques provide detailed information about the compound's structure, including the connectivity of atoms and the types of functional groups present.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.